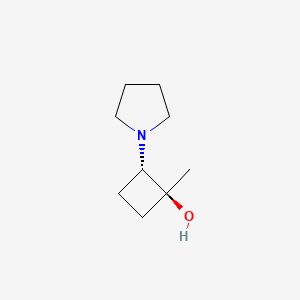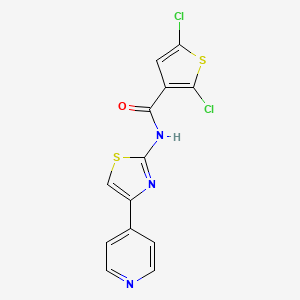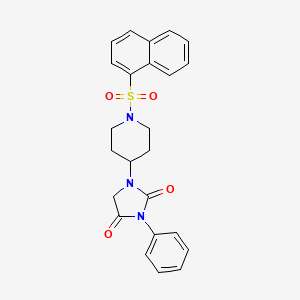
1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a chemically synthesized molecule that appears to be related to the class of compounds that have been studied for their potential inhibitor activity against diseases such as those caused by Haemophilus influenzae. Although the specific compound is not directly mentioned in the provided papers, the related compounds that have been synthesized and characterized could provide insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 1-(Phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, involves the use of spectroscopic techniques for characterization. These compounds are typically synthesized in a laboratory setting, and their chemical structures are optimized using computational methods like Density Functional Theory (DFT) . The synthesis process is likely to involve multiple steps, including the formation of the piperidine ring and the attachment of the naphthalene and phenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been optimized using DFT with a B3LYP/6-311G (d,p) basis set, which suggests that similar computational methods could be used to analyze the molecular structure of 1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione . The structure is likely to exhibit a complex arrangement of rings and functional groups, contributing to its potential biological activity.
Chemical Reactions Analysis
The related compounds have shown that the presence of a piperidine ring can lead to a controlled shift in tautomeric equilibrium upon protonation/deprotonation in acetonitrile . This indicates that the compound may also undergo similar tautomeric shifts, which could affect its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied using various spectroscopic techniques and computational studies. These include NMR chemical shift values, vibrational frequencies, natural bond orbital (NBO) analysis, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP), and other properties like dipole moment and Mulliken charge analysis . These properties are crucial for understanding the behavior of the compound under different conditions and its potential interactions with biological molecules.
Aplicaciones Científicas De Investigación
Formyl Peptide Receptor Modulators and Anti-inflammatory Applications
- Formyl peptide receptors (FPRs) are crucial in mediating leukocyte activation during inflammation. Compounds targeting FPRs, including those with naphthalene and imidazolidine-2,4-dione moieties, have shown promise in modulating these receptors, potentially offering therapeutic strategies for conditions like inflammatory lung diseases, ischemia-reperfusion injury, and wound healing (Tsai, Yang, & Hwang, 2016).
Naphthalimide-based Medicinal Developments
- Naphthalimide compounds, characterized by their large conjugated planar structures, exhibit extensive medicinal potential. They interact with various biological targets via noncovalent bonds, showing applications as anticancer agents, diagnostic agents, and cell imaging agents. These findings suggest that derivatives incorporating naphthalene frameworks, like the mentioned compound, could have diverse biomedical applications (Gong, Addla, Lv, & Zhou, 2016).
Propiedades
IUPAC Name |
1-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-23-17-26(24(29)27(23)20-9-2-1-3-10-20)19-13-15-25(16-14-19)32(30,31)22-12-6-8-18-7-4-5-11-21(18)22/h1-12,19H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDPOLNNNMEGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)
![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)
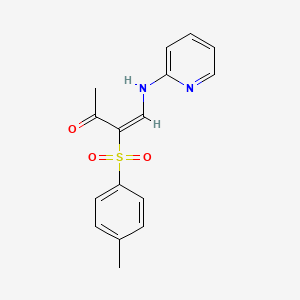
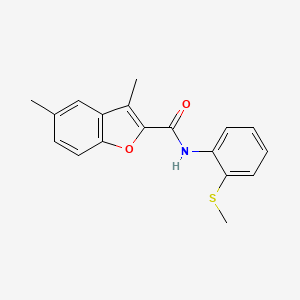
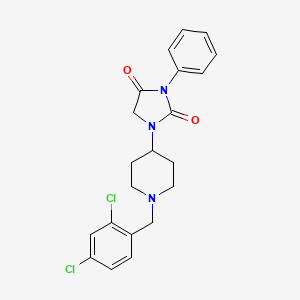
![N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2520724.png)
![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)
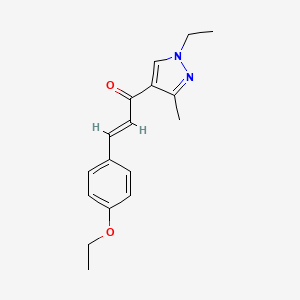
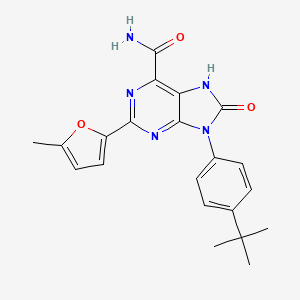
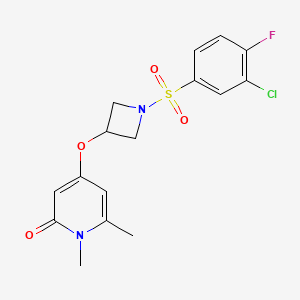
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)
